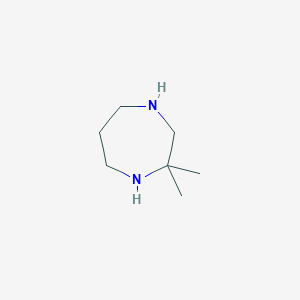

2,2-Dimethyl-1,4-diazepane

説明

Structure

3D Structure

特性

IUPAC Name |

2,2-dimethyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-7(2)6-8-4-3-5-9-7/h8-9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPHESVFXXEVHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCCN1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105627-82-5 | |

| Record name | 2,2-dimethyl-1,4-diazepane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Transformative Strategies for 2,2 Dimethyl 1,4 Diazepane and Its Derivatives

Established Synthetic Routes and Reaction Optimization Protocols

The construction of the 2,2-dimethyl-1,4-diazepane core relies on key chemical transformations that have been optimized for yield and purity. The primary starting material for these syntheses is typically 2,2-dimethyl-1,3-propanediamine (B1293695). mdpi.comchemspider.comgoogle.comchemsrc.comsigmaaldrich.com

Cyclization Reactions for 1,4-Diazepane Core Formation

Cyclization reactions are a fundamental approach to forming the seven-membered diazepine (B8756704) ring. One versatile method involves the reaction of 1,3-diamines with bifunctional electrophiles. For the synthesis of the 2,2-dimethyl-1,4-diazepane scaffold, 2,2-dimethyl-1,3-propanediamine serves as the key diamine component. mdpi.comsigmaaldrich.com This precursor can be reacted with suitable two-carbon synthons, such as α,β-dihalogenated compounds, to construct the heterocyclic ring.

Another advanced strategy is the intermolecular amphoteric diamination of allenes, which provides a one-step synthesis to a variety of carbon-substituted 1,4-diazepanes from 1,3-diamine derivatives. acs.org This method is noted for its mild reaction conditions and use of inexpensive, readily available reagents without the need for transition metal catalysts. acs.org

A divergent and modular synthetic approach has also been developed for 1,4-diazepanes via an SN2-type ring-opening of activated aziridines with amines, followed by a base-mediated coupling with dihaloalkanes, offering high efficiency and stereospecificity. researchgate.net

Condensation Reactions for Diazepine Synthesis

Condensation reactions provide a direct route to diazepine and diazepinone structures. A notable synthesis involves the reaction of 2,2-dimethylpropane-1,3-diamine with compounds like ethyl chloroacetate (B1199739) or chloroacetic acid. These reactions lead to the formation of precursors such as 1,1-dimethyl-3-oxo-1,4-diazepan-1-ium chloride.

In a related approach, diamine-promoted deacylation of 2-alkyl-1,3-diketones using 2,2-dimethylpropane-1,3-diamines has been shown to be an efficient process. researchgate.net Furthermore, the condensation of N,N'-dimethylpropane-1,3-diamine with dimethyloxalate under reflux conditions yields N,N′-dimethylperhydrodiazepine-2,3-dione, demonstrating a straightforward cyclocondensation pathway. semanticscholar.org

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| 2,2-dimethylpropane-1,3-diamine | Ethyl chloroacetate / Chloroacetic acid | Diazepinone Precursor | N/A |

| N,N'-dimethylpropane-1,3-diamine | Dimethyloxalate | N,N′-dimethylperhydrodiazepine-2,3-dione | semanticscholar.org |

| 2-alkyl-1,3-diketones | 2,2-dimethylpropane-1,3-diamines | Aryl ketones (via deacylation) | researchgate.net |

Intramolecular Carbon-Nitrogen Bond Coupling Approaches

Transition-metal-catalyzed intramolecular C-N bond coupling represents a powerful strategy for the formation of N-heterocycles. For the synthesis of diazepine ring systems, palladium and copper catalysts are commonly employed. While specific examples for 2,2-dimethyl-1,4-diazepane are not extensively documented, the synthesis of analogous 1,4-benzodiazepine (B1214927) derivatives provides significant insight into this methodology.

For instance, a facile and efficient synthesis of functionalized 1,4-benzodiazepine derivatives has been developed using a CuI/N,N-dimethylglycine-catalyzed intramolecular cross-coupling reaction. mdpi.comnih.gov This reaction proceeds under mild conditions to provide azetidine-fused 1,4-benzodiazepine compounds, which can be further transformed. mdpi.comnih.gov Palladium-catalyzed C-N coupling reactions of N-allyl-2-aminobenzylamine derivatives with aryl bromides also afford 1,4-benzodiazepines and 1,4-benzodiazepin-5-ones in good yields. researchgate.net These methods, involving intramolecular N-arylation and other coupling processes, highlight potential pathways for constructing the 2,2-dimethyl-1,4-diazepane ring from appropriately substituted acyclic precursors. benthamdirect.comresearchgate.net

Biocatalytic Access via Imine Reductase-Catalyzed Asymmetric Reductive Amination

The demand for enantiomerically pure chiral amines has driven the development of biocatalytic methods. Imine reductases (IREDs) have emerged as powerful tools for the asymmetric synthesis of cyclic amines, including chiral 1,4-diazepanes, through intramolecular asymmetric reductive amination (IRA). acs.orgacs.orgdiva-portal.org This enzymatic approach offers high enantioselectivity under mild reaction conditions. acs.orgdiva-portal.org

Several enantiocomplementary IREDs have been identified for the synthesis of substituted 1,4-diazepane derivatives with high enantiomeric excess (93% to >99%). acs.orgdiva-portal.orgresearchgate.net For example, an (R)-selective IRED from Leishmania major (IR1) and an (S)-selective IRED from Micromonospora echinaurantiaca (IR25) have been successfully used. acs.orgacs.orgresearchgate.net The catalytic efficiency of these enzymes can be significantly improved through protein engineering techniques like saturation mutagenesis and iterative combinatorial mutagenesis. A double mutant of IR1, Y194F/D232H, exhibited a 61-fold increase in catalytic efficiency compared to the wild-type enzyme. acs.orgacs.orgdiva-portal.orgresearchgate.net These engineered enzymes have been applied to produce a range of substituted 1,4-diazepanes, demonstrating the broad applicability of this biocatalytic strategy for accessing chiral diazepane scaffolds. acs.orgresearchgate.netresearchgate.net

| Enzyme | Source Organism | Selectivity | Key Findings | Reference |

|---|---|---|---|---|

| IR1 | Leishmania major | (R)-selective | Catalytic efficiency of 0.027 s⁻¹ mM⁻¹ for a model substrate. | acs.orgacs.orgresearchgate.net |

| IR25 | Micromonospora echinaurantiaca | (S)-selective | Catalytic efficiency of 0.962 s⁻¹ mM⁻¹ for a model substrate. | acs.orgacs.orgresearchgate.net |

| Y194F/D232H | Mutant of IR1 | (R)-selective | Exhibited a 61-fold increase in catalytic efficiency over wild-type IR1. | acs.orgacs.orgdiva-portal.orgresearchgate.net |

Functionalization and Derivatization Strategies of the 2,2-Dimethyl-1,4-diazepane Moiety

Once the 2,2-dimethyl-1,4-diazepane core is synthesized, further functionalization can be performed to introduce a variety of substituents, expanding its chemical diversity and potential applications.

Introduction of Substituents on the Diazepane Ring System

The nitrogen atoms of the 1,4-diazepane ring are common sites for functionalization. Standard N-alkylation and N-acylation reactions can be employed to introduce a wide range of alkyl and acyl groups. A patent for gem-disubstituted diazepanes describes various methods for their preparation and subsequent functionalization, highlighting the importance of these scaffolds in medicinal chemistry. google.com

For instance, the chloroquinazoline intermediate can be reacted with N¹,N¹-dimethylpropane-1,3-diamine to install a substituted amino group. nih.gov Furthermore, the synthesis of azetidine-fused 1,4-benzodiazepine compounds, followed by N-methylation with methyl triflate and subsequent ring-opening, allows for the introduction of diverse functional groups onto the diazepine framework. mdpi.comnih.gov This strategy demonstrates the versatility of using fused-ring intermediates to access functionalized diazepine derivatives.

N-Alkylation and Acylation Methods for Modified Derivatives

The nitrogen atoms of the 1,4-diazepane ring provide reactive sites for the introduction of various substituents through alkylation and acylation reactions. These modifications are crucial for developing new derivatives with tailored properties.

N-Alkylation:

N-alkylation of diazepine derivatives can be achieved using various alkylating agents. For instance, in a study focused on the synthesis of potential therapeutic agents, the N-alkylation of (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate was a key step. google.com This reaction is often followed by deprotection and further coupling reactions to yield the final product. google.com

Research into the reactivity of related diazepine systems, such as 6,7-dihydro-5H-diimidazo[l,2-a:2',1'-c][l,4]diazepine, has shown that the rate of N-alkylation is influenced by the structure of the diazepine ring and the nature of the alkylating agent. This work highlights the concept of "lone-pair cooperativity," where the proximity of the two nitrogen lone pairs can enhance the nucleophilicity of the diazepine, leading to faster reaction rates compared to similar acyclic or smaller ring systems.

In the context of creating diverse compound libraries, automated parallel synthesis has been employed for the N-alkylation of α-amino methyl esters, which are precursors to cyclic structures like diazepines. researchgate.net This high-throughput approach allows for the rapid generation of a wide range of N-alkylated derivatives for screening purposes. researchgate.net

N-Acylation:

N-acylation is another fundamental method for modifying the 1,4-diazepane scaffold. This reaction typically involves treating the diazepine with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base.

A patent for the synthesis of gem-disubstituted diazepanes describes the N-acylation of a diazepane derivative with a benzoic acid derivative as a crucial step in a multi-step synthesis. google.com Similarly, the synthesis of suvorexant, a dual orexin (B13118510) receptor antagonist, involves the N-acylation of an (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate intermediate. google.com

The selectivity of acylation can be controlled by the reaction conditions and the nature of the diazepine derivative. For example, studies on tetrahydro mdpi.commdpi.comtriazolo[4,5-e] dntb.gov.uadiazepines have shown that selective acylation at the N4 position is possible. nuph.edu.ua In some cases, diazepinium salts, such as diazepinium perchlorate (B79767), can act as catalysts for acylation reactions, providing a mild and efficient method for the acetylation of various functional groups. rsc.org

The reactivity of the diazepine ring towards acylation can also be influenced by the substituents already present on the ring. For instance, the presence of an acyl group can activate the ring for further transformations. mdpi.com

| Compound Name | Molecular Formula |

| 2,2-Dimethyl-1,4-diazepane | C7H16N2 |

| (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate | C18H22N2O2 |

| 6,7-dihydro-5H-diimidazo[l,2-a:2',1'-c][l,4]diazepine | C9H10N4 |

| Suvorexant | C23H23ClN2O2 |

| Diazepinium perchlorate | C7H13ClN2O4 |

Ring-Opening Reactions of Fused Heterocyclic Systems

The construction of the 1,4-diazepine ring can be effectively achieved through the ring-opening of fused heterocyclic systems. This strategy often involves the cleavage of a smaller, strained ring that is part of a larger, fused structure, leading to the formation of the desired seven-membered diazepine ring.

One notable example involves the synthesis of functionalized 1,4-benzodiazepine derivatives from azetidine-fused 1,4-diazepine precursors. mdpi.com In this approach, 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] dntb.gov.uadiazepin-10(2H)-ones are first synthesized via an intramolecular C-N cross-coupling reaction. mdpi.com These fused systems then undergo N-methylation followed by a ring-opening reaction of the four-membered azetidine (B1206935) ring with various nucleophiles, such as sodium azide, potassium cyanide, and sodium thiophenoxide, to yield a diverse range of 3-functionalized 1,4-benzodiazepine derivatives in good to excellent yields. mdpi.com The acylation of the azetidine nitrogen atom can further enhance the reactivity towards ring-opening. mdpi.com

Another approach utilizes the ring-opening of oxiranes. A general method for the synthesis of tetrahydro-4H-pyrazolo[1,5-a] dntb.gov.uadiazepin-4-ones involves the reaction of ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates with amines. dntb.gov.uamdpi.com This reaction proceeds through the nucleophilic opening of the oxirane ring by the amine, followed by an intramolecular cyclization to form the fused diazepinone. dntb.gov.uamdpi.com

The ring expansion of pyrimidine (B1678525) derivatives has also been explored for the synthesis of 1,3-diazepines. Alkyl 4-chloromethyl-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxylates, when treated with basic nucleophilic reagents, undergo ring expansion to produce 7-substituted 2,3,6,7-tetrahydro-2-oxo-1H-1,3-diazepine derivatives in high yields. cdnsciencepub.com

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

X-ray Crystallographic Analysis for Solid-State Structural Determination

X-ray crystallography is the definitive method for establishing the exact atomic arrangement of a compound in its crystalline solid state. By diffracting X-rays off a single crystal, scientists can generate a three-dimensional electron density map, from which atomic positions, bond lengths, and bond angles can be determined with high precision.

A critical first step in analyzing a crystal structure is the determination of its space group and unit cell parameters. The unit cell is the smallest repeating unit of a crystal lattice, defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). The space group describes the symmetry elements (e.g., rotation axes, mirror planes) present within the unit cell.

For 2,2-Dimethyl-1,4-diazepane, this analysis would involve growing a suitable single crystal and analyzing it with an X-ray diffractometer. The resulting diffraction pattern would be indexed to determine the unit cell dimensions and the crystal system (e.g., monoclinic, orthorhombic). The pattern of systematic absences in the diffraction data would then allow for the unambiguous assignment of the space group. ambeed.com

Note on Data Availability: An extensive search of scientific databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a published crystal structure for the unsubstituted 2,2-Dimethyl-1,4-diazepane. While crystallographic data exists for numerous complex derivatives, such as 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one (which crystallizes in the monoclinic P2₁/n space group) google.com and (E)-2,2-dimethyl-4-styryl-2,3-dihydro-1H-benzo[b]diazepine (monoclinic, P2₁/c), this information is not directly applicable to the parent compound. Therefore, a data table for the space group and unit cell parameters of 2,2-Dimethyl-1,4-diazepane cannot be generated at this time.

Once a crystal structure is solved, the precise bond lengths (the distance between the nuclei of two bonded atoms) and bond angles (the angle formed by three connected atoms) can be measured. These experimental values provide invaluable insight into the molecule's geometry, including the conformation of the seven-membered diazepane ring.

Furthermore, these experimental geometries are often compared with values obtained from theoretical computations, such as those using Density Functional Theory (DFT). google.com This comparison helps to validate the computational model and understand the influence of intermolecular forces in the solid state (present in the crystal) versus the gaseous state (modeled by computation). Discrepancies can highlight the effects of crystal packing and hydrogen bonding. google.com

Note on Data Availability: As no experimental crystal structure for 2,2-Dimethyl-1,4-diazepane is available, a comparison of its experimental and computed bond lengths and angles cannot be performed. Data tables for these parameters are therefore not included.

Determination of Space Group and Unit Cell Parameters

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Analysis

NMR spectroscopy is a powerful tool that provides detailed information about the local chemical environment of specific atomic nuclei, such as hydrogen (¹H), carbon (¹³C), and nitrogen (¹⁵N). It is crucial for elucidating molecular structure in solution and can also be applied to solid samples.

¹H NMR spectroscopy detects the presence and environment of hydrogen atoms in a molecule. For 2,2-Dimethyl-1,4-diazepane, a ¹H NMR spectrum would be expected to show distinct signals for the different types of protons:

Methyl Protons (C(CH₃)₂): A single, strong signal would be anticipated for the six equivalent protons of the two methyl groups at the C2 position.

Methylene (B1212753) Protons (CH₂): The protons on the ethylenediamine (B42938) and propanediamine fragments of the ring (C5, C6, C7) would produce more complex signals. Their chemical shifts and splitting patterns would be influenced by their proximity to the nitrogen atoms and their axial or equatorial positions within the ring's conformation.

Amine Protons (NH): The two protons on the nitrogen atoms would likely appear as broad signals, and their chemical shift could vary depending on the solvent and concentration.

Studies on related diazepine (B8756704) structures have noted that broad signals for methylene protons can indicate a dynamic ring inversion process at room temperature.

Note on Data Availability: A search of the literature did not yield a published and assigned ¹H NMR spectrum specifically for 2,2-Dimethyl-1,4-diazepane. While spectra for many derivatives are known, their substitution patterns significantly alter the chemical shifts, making them unsuitable for direct comparison. A data table of ¹H NMR chemical shifts is therefore not provided.

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal. For the symmetric 2,2-Dimethyl-1,4-diazepane, the following signals would be expected:

Quaternary Carbon (C2): A signal for the carbon atom bonded to the two methyl groups.

Methyl Carbons (-CH₃): A single signal for the two equivalent methyl group carbons.

Methylene Carbons (C3, C5, C7): Signals corresponding to the three distinct methylene carbons in the diazepane ring.

The chemical shifts of these carbons would confirm the connectivity of the carbon framework.

Note on Data Availability: No specific ¹³C NMR data for 2,2-Dimethyl-1,4-diazepane could be located in the searched scientific literature. Data from derivatives like (1Z,4Z)-2,4-dimethyl-3H-benzo[b] google.comdiazepine or from solid-state studies of isomers like 2,3-dicyano-5,7-dimethyl-6H-1,4-diazepine cannot be accurately extrapolated to the target compound. A data table of ¹³C NMR chemical shifts is therefore omitted.

¹⁵N NMR is a specialized technique that directly probes the chemical environment of nitrogen atoms. Although less sensitive than ¹H NMR, it provides valuable information. In 2,2-Dimethyl-1,4-diazepane, the two nitrogen atoms (N1 and N4) are in different environments—one is adjacent to the quaternary carbon C2, while the other is not. Therefore, two distinct signals would be expected in the ¹⁵N NMR spectrum. The chemical shifts would provide insight into the hybridization and electronic state of the nitrogen atoms within the heterocyclic ring.

Note on Data Availability: As with other spectroscopic data, a published ¹⁵N NMR spectrum for 2,2-Dimethyl-1,4-diazepane was not found during the literature search. Therefore, a data table of ¹⁵N NMR chemical shifts cannot be presented.

Two-Dimensional (2D) NMR Techniques for Connectivity and Conformational States

Two-dimensional (2D) NMR spectroscopy provides a more comprehensive analysis of molecular structure by spreading signals across two frequency axes, resolving overlapping peaks that are common in complex molecules. wikipedia.org These techniques are pivotal for establishing the precise connectivity of atoms and investigating the dynamic conformational states of the 2,2-Dimethyl-1,4-diazepane ring system. rsc.org

Key 2D NMR experiments for this purpose include:

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). ceitec.czlibretexts.org In a COSY spectrum of 2,2-Dimethyl-1,4-diazepane, cross-peaks would appear between the signals of adjacent protons in the diazepine ring. For instance, the protons on C3 would show a correlation to the protons on the neighboring C5, and the C5 protons would, in turn, correlate with the protons on C6. This allows for the sequential assignment of protons along the carbon backbone of the ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct, one-bond correlations between protons and the carbon atoms they are attached to. wikipedia.orghmdb.ca Each peak in an HSQC spectrum corresponds to a C-H bond, with coordinates representing the chemical shifts of the attached carbon and proton. wikipedia.org This technique would definitively link the proton signals of the C3, C5, C6, and C7 methylenes to their respective carbon atoms. The two methyl groups at the C2 position would also be confirmed by a correlation between the methyl proton signal and the C2 quaternary carbon's attached methyl carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range correlations, typically over two to four bonds, between carbon and hydrogen atoms. rsc.org This is particularly useful for identifying connections across quaternary carbons (like C2) and heteroatoms. For 2,2-Dimethyl-1,4-diazepane, HMBC would show correlations from the methyl protons at C2 to the quaternary C2 carbon itself, as well as to the adjacent C3 and C7 carbons. It would also reveal correlations between the methylene protons and non-adjacent carbons, helping to piece together the entire molecular skeleton.

Together, these 2D NMR techniques provide an unambiguous blueprint of the molecule's covalent framework. They are also instrumental in studying the conformational dynamics of the seven-membered diazepine ring, which can exist in various boat and chair-like conformations. researchgate.net The analysis of coupling constants and Nuclear Overhauser Effect (NOESY) correlations can provide further detail on the preferred conformational states in solution.

Table 1: Predicted 2D NMR Correlations for 2,2-Dimethyl-1,4-diazepane

| Proton(s) | COSY Correlations (with H) | HSQC Correlations (with C) | HMBC Correlations (with C) |

| -CH₃ (at C2) | None | C-Methyl | C2, C3, C7 |

| -CH₂- (at C3) | -CH₂- (at C5) | C3 | C2, C5, C-Methyl |

| -CH₂- (at C5) | -CH₂- (at C3), -CH₂- (at C6) | C5 | C3, C6, C7 |

| -CH₂- (at C6) | -CH₂- (at C5), -CH₂- (at C7) | C6 | C5, C7 |

| -CH₂- (at C7) | -CH₂- (at C6) | C7 | C2, C5, C6, C-Methyl |

| N-H (at N1/N4) | Adjacent -CH₂- | None | Adjacent Carbons (C3, C5, C7) |

Ancillary Spectroscopic Methods for Structural Confirmation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful and rapid analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org For 2,2-Dimethyl-1,4-diazepane, the IR spectrum would be characterized by absorptions corresponding to its secondary amine and aliphatic alkane functionalities.

The key diagnostic absorptions would include:

N-H Stretching: A moderate to weak absorption is expected in the 3200-3600 cm⁻¹ region, characteristic of the N-H bond in the secondary amines (N1 and N4). core.ac.uk In some diazepine derivatives, this peak appears around 3300 cm⁻¹. asianpubs.org

C-H Stretching: Strong absorptions from the stretching vibrations of C-H bonds in the methyl and methylene groups will be prominent in the 2845-2975 cm⁻¹ range. docbrown.infodocbrown.info

C-H Bending: Deformations of the C-H bonds in the CH₂ and CH₃ groups will produce absorptions in the 1365-1480 cm⁻¹ region. docbrown.info

C-N Stretching: The stretching vibration of the aliphatic C-N bonds is typically observed in the 1000-1300 cm⁻¹ range. libretexts.org This can sometimes be difficult to assign definitively as it falls within the complex "fingerprint region." libretexts.org

The fingerprint region, spanning from approximately 400 to 1500 cm⁻¹, contains a complex pattern of overlapping signals unique to the molecule, arising from skeletal C-C vibrations and other bending motions. docbrown.info This region serves as a unique identifier for the compound when compared against a reference spectrum.

Table 2: Characteristic IR Absorption Bands for 2,2-Dimethyl-1,4-diazepane

| Functional Group | Bond Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine | N-H Stretch | 3200 - 3600 | Moderate to Weak |

| Alkyl Groups | C-H Stretch | 2845 - 2975 | Strong |

| Alkyl Groups | C-H Bend/Deformation | 1365 - 1480 | Moderate to Strong |

| Aliphatic Amine | C-N Stretch | 1000 - 1300 | Moderate |

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. scienceready.com.au It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. scienceready.com.auresearchgate.net

For 2,2-Dimethyl-1,4-diazepane (C₇H₁₆N₂), the monoisotopic mass is 128.1314 Da. uni.lu In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 128. As an aliphatic amine, this peak may be weak or absent due to facile fragmentation. miamioh.edu Given the presence of two nitrogen atoms, the molecular ion peak adheres to the nitrogen rule, having an even m/z value.

The fragmentation of 1,4-diazepane and its derivatives under electron impact can be complex. aip.org A primary and highly characteristic fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. miamioh.edu For 2,2-Dimethyl-1,4-diazepane, this could lead to several key fragment ions. For example, cleavage of a methyl group from the C2 position would result in a fragment with an m/z of 113 (M-15). Ring fragmentation is also common, leading to a variety of smaller charged species.

Electrospray ionization (ESI), a softer ionization technique, would likely show a prominent protonated molecular ion [M+H]⁺ at an m/z of 129.1386. uni.luscirp.org

Table 3: Predicted Mass Spectrometry Data for 2,2-Dimethyl-1,4-diazepane

| Ion Type | Proposed Fragment Structure | Predicted m/z | Ionization Mode |

| Protonated Molecule | [C₇H₁₇N₂]⁺ | 129.14 | ESI |

| Molecular Ion | [C₇H₁₆N₂]⁺˙ | 128.13 | EI |

| α-Cleavage Fragment | [M - CH₃]⁺ | 113.11 | EI |

| Sodium Adduct | [M+Na]⁺ | 151.12 | ESI |

Computational Chemistry and Theoretical Investigations of 2,2 Dimethyl 1,4 Diazepane

Analysis of Intermolecular Interactions and Crystal Packing ArchitecturesAs no crystal structure for 2,2-Dimethyl-1,4-diazepane has been reported in the searched literature, an analysis of its crystal packing is not possible.

Hydrogen Bonding Network Analysis (e.g., N-H...O, C-H...O)

Hydrogen bonds are crucial in defining the supramolecular architecture of crystalline solids containing N-H or C-H donors and suitable acceptors like oxygen or nitrogen atoms. In derivatives of 2,2-dimethyl-1,4-diazepane, both classical N-H···O and weaker C-H···O hydrogen bonds play a significant role in stabilizing the crystal lattice.

For instance, in the crystal structure of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, a derivative of the target compound, intermolecular N-H···O hydrogen bonds lead to the formation of dimers with an R²₂(8) graph-set motif. researchgate.netnih.govnih.gov These dimers are further interconnected by C-H···O hydrogen bonds, creating a more extensive and stable three-dimensional network. nih.goviucr.org The presence of both axial and equatorial methyl groups on the diazepane ring, as well as hydrogens on the phenyl rings, provides multiple potential C-H donors for such interactions. nih.gov

Table 1: Hydrogen Bond Geometry in a 2,2-Dimethyl-1,4-diazepane Derivative

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Operation |

|---|---|---|---|---|---|

| N1-H1···O1 | 0.854(18) | 2.11(2) | 2.949(2) | 167(2) | -x+1, -y+1, -z+1 |

| C6-H6A···O1 | 0.9700 | 2.5800 | 3.488(3) | 156.0 | x, y, z |

Data derived from the crystallographic study of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. iucr.org

Halogen Bonding and Pi-Stacking Interactions

In addition to hydrogen bonding, other non-covalent interactions like halogen bonding and π-stacking can be significant, particularly in substituted derivatives of 2,2-dimethyl-1,4-diazepane.

Halogen Bonding: A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. wikipedia.org In the case of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, C-Cl···π(ring) interactions are observed, where the chlorine atom acts as the halogen bond donor and the π-system of a neighboring phenyl ring acts as the acceptor. nih.govnih.goviucr.org These interactions contribute to the stabilization of the crystal packing. iucr.org The geometry of these interactions is a key determinant of their strength and influence.

Pi-Stacking Interactions: While not explicitly detailed as the dominant interaction in the analyzed derivatives, π-π stacking interactions between aromatic rings are a common feature in the crystal engineering of organic molecules. reading.ac.uk In derivatives containing phenyl groups, such as 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the arrangement of the aromatic rings can facilitate these interactions, contributing to crystal stability. researchgate.netnih.gov The dihedral angle between the two benzene (B151609) rings in this derivative is 63.0(4)°, which indicates a non-parallel arrangement, suggesting that any π-stacking would be of the offset or edge-to-face type rather than a direct face-to-face overlap. nih.govnih.gov

The presence of these interactions in derivatives underscores the versatility of the 1,4-diazepane scaffold in directing supramolecular assembly through a variety of non-covalent forces.

Evaluation of Dispersion and Electrostatic Energy Contributions to Crystal Stability

The stability of a molecular crystal is a delicate balance of various attractive and repulsive forces. Computational methods, particularly Hirshfeld surface analysis and interaction energy calculations, allow for the quantification of these contributions.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 45.6 |

| Cl···H / H···Cl | 23.8 |

| C···H / H···C | 12.6 |

| O···H / H···O | 8.7 |

| C···Cl / Cl···C | 7.1 |

Data for 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. researchgate.netnih.govnih.gov

The data clearly indicates that H···H contacts, which are largely dispersive in nature, are the most significant contributors to the crystal packing, followed by contacts involving chlorine and hydrogen. researchgate.netnih.govnih.gov The O···H/H···O contacts, representing the N-H···O and C-H···O hydrogen bonds, account for 8.7% of the surface interactions. researchgate.netnih.govnih.gov

Furthermore, the analysis of interaction energies for this derivative showed that the dispersion energy component is greater than the electrostatic energy component . researchgate.netnih.govnih.goviucr.org This finding is significant as it highlights the crucial role of van der Waals forces and other non-specific interactions in the stabilization of the crystal structure, even in the presence of directional hydrogen and halogen bonds. The total intermolecular interaction energy is a sum of electrostatic, dispersion, polarization, and repulsion components, and the dominance of dispersion energy suggests that a close packing of molecules is a key stabilizing factor.

Conformational Analysis and Ring Dynamics of the 1,4 Diazepane Core

Chair and Boat Conformations of the Seven-Membered Diazepane Ring System

The seven-membered 1,4-diazepane ring system primarily exists in a variety of conformations, most notably chair and boat forms, along with twisted variations. Unlike the well-defined chair of cyclohexane, the diazepane ring is more pliable, leading to a landscape of multiple low-energy conformations. dntb.gov.ua

Studies on various 1,4-diazepane derivatives have confirmed the presence of these conformers. For instance, X-ray crystallography of substituted 1,4-diazepan-5-ones has revealed that the seven-membered ring can adopt either a chair or a boat conformation depending on the substitution pattern. researchgate.netresearchgate.netiucr.org In some derivatives, a twisted-chair conformation is observed, highlighting the ring's significant flexibility. nih.govresearchgate.net The boat conformation is a common feature in the related 1,4-benzodiazepine (B1214927) series, where the diazepine (B8756704) ring adopts a boat-like shape. researchgate.netnih.goviucr.org This conformational preference is a key determinant of the biological activity of these compounds.

The general conformational landscape includes:

Chair Conformations: Often considered a stable form, where substituents can occupy pseudo-axial or pseudo-equatorial positions. In a study of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the diazepane ring was found in a chair conformation. researchgate.netiucr.org

Boat Conformations: Also prevalent, particularly in fused-ring systems like benzodiazepines. nih.gov N-nitrosodiazepinones have been found to prefer boat conformations. researchgate.net

Twist-Boat/Twist-Chair Conformations: These non-symmetrical forms are also part of the conformational equilibrium, often serving as intermediates in the interconversion between chair and boat forms. NMR and modeling studies of certain N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists indicate a preference for a twist-boat ring conformation. nih.gov

Influence of Substituents on Ring Conformation and Flexibility

Substituents play a critical role in dictating the preferred conformation and the flexibility of the diazepane ring. The introduction of a gem-dimethyl group at the C2 position, as in 2,2-dimethyl-1,4-diazepane, is expected to have a profound impact.

The "gem-dimethyl effect," also known as the Thorpe-Ingold effect, suggests that the presence of two methyl groups on the same carbon atom can influence the ring's conformational preference and cyclization rates. jst.go.jpucla.edu This effect arises from the steric repulsion between the methyl groups, which alters bond angles and can favor a more folded or puckered conformation, bringing the ends of a chain closer together. ucla.edu In cyclic systems, gem-dimethyl substitution can lower the ring strain energy compared to an unsubstituted ring. acs.org

In a closely related compound, 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the two methyl groups at the C3 position were found to occupy axial and equatorial orientations within a chair conformation. researchgate.netiucr.org This demonstrates that even with gem-dimethyl substitution, the ring can maintain a chair-like structure, but the energetic landscape is significantly altered. The presence of these bulky groups can restrict the interconversion between different conformers, effectively "locking" the ring into a preferred shape or raising the energy barrier for inversion.

For 2,2-dimethyl-1,4-diazepane, the gem-dimethyl group at C2 would likely introduce significant steric hindrance, potentially biasing the conformational equilibrium towards a specific chair or twist-boat form to minimize steric interactions. This conformational locking can be a crucial element in the design of molecules for specific biological targets. nih.gov

Inversion Barrier Studies and Ring Inversion Dynamics

The flexibility of the 1,4-diazepane ring means that it is not static but undergoes rapid inversion between its various conformations at room temperature. The energy barrier to this ring inversion is a key parameter that defines its dynamic behavior.

In the related 1,4-benzodiazepine class of compounds, extensive research has been conducted on ring inversion dynamics.

Ab initio calculations for diazepam show a ring inversion barrier of about 17.6 kcal/mol. researchgate.netnih.gov

For N(1)-desmethyldiazepam, the calculated barrier is lower, at 10.9 kcal/mol. nih.gov

Temperature-dependent NMR analysis of other fused benzodiazepine (B76468) derivatives has shown even higher barriers, in the range of 18.7 to 19.4 kcal/mol, indicating that the fusion of additional rings can significantly restrict the conformational mobility of the seven-membered ring. clockss.org

These values suggest that the 1,4-diazepane core has a substantial, but surmountable, energy barrier to inversion. The introduction of gem-dimethyl groups at the C2 position in 2,2-dimethyl-1,4-diazepane would be expected to increase this barrier due to increased steric strain in the planar transition state of the inversion process.

Table 1: Ring Inversion Barriers for 1,4-Diazepane and Related Compounds

| Compound | Method | Inversion Barrier (kcal/mol) | Reference |

|---|---|---|---|

| 5-Phenyl- researchgate.netvulcanchem.comdiazepane | Variable-Temp. NMR | ~18-21 | vulcanchem.com |

| Diazepam | Ab initio calculation | 17.6 | researchgate.netnih.gov |

| N(1)-desmethyldiazepam | Ab initio calculation | 10.9 | nih.gov |

| Fused 1,4-benzodiazepine (cpd 9) | Variable-Temp. NMR | 18.7 | clockss.org |

| Fused 1,4-benzodiazepine (cpd 10) | Variable-Temp. NMR | 19.4 | clockss.org |

Coordination Chemistry of 2,2 Dimethyl 1,4 Diazepane Based Ligands

Synthesis and Characterization of Metal Complexes (e.g., Nickel(II), Copper(II), Iron Complexes)

The synthesis of metal complexes using 2,2-dimethyl-1,4-diazepane-based ligands generally involves the reaction of the pre-synthesized ligand with a suitable metal salt in an appropriate solvent. The ligands themselves are often prepared via multi-step procedures, such as the reductive amination of aldehydes with a diamine backbone.

Nickel(II) Complexes: The synthesis of nickel(II) complexes with ligands derived from the diazepane framework has been well-documented. For instance, a notable example involves the ligand 4,4-dimethyl-7-(5,5,7-trimethyl-1,4-diazepan-1-yl)-5-azaheptan-2-ol (a derivative containing the core diazepane structure), which forms a nickel(II) perchlorate (B79767) complex, Ni(ligand)₂. publish.csiro.au The synthesis is achieved by reacting the ligand with a nickel(II) salt. The resulting complex is characterized using techniques such as X-ray diffraction to confirm its structure. publish.csiro.au

In more general cases involving the parent 1,4-diazepane ring, nickel(II) complexes with tetradentate N-substituted ligands, such as N,N′-bis(2-pyrid-2-ylmethyl)-1,4-diazepane, are synthesized by reacting the ligand with nickel(II) salts like Ni(ClO₄)₂·6H₂O or Ni(BPh₄)₂ in solvents like acetonitrile. rsc.orgresearchgate.net These complexes are characterized by a suite of analytical methods including elemental analysis, mass spectrometry, IR and UV-Vis spectroscopy, and magnetic susceptibility measurements. researchgate.netsci-hub.serasayanjournal.co.in The IR spectra typically show characteristic bands for the ligand and the counter-ions, while electronic absorption spectra provide information about the d-d transitions of the Ni(II) center. rasayanjournal.co.in

Copper(II) Complexes: Copper(II) complexes incorporating a substituted diazepane ring have also been prepared. For example, the ligand 1,4,6-trimethyl-6-nitro-1,4-diazepane (B1658795) reacts with copper(II) chloride to form a dinuclear complex with the formula [Cu₂Cl₄(C₉H₁₉N₃O₂)₂]. The synthesis and characterization of such complexes are crucial for understanding their structural and magnetic properties. Characterization often involves elemental analysis, IR spectroscopy, and single-crystal X-ray diffraction to elucidate the coordination environment of the copper(II) ions. mdpi.com

Iron Complexes: Iron complexes based on the 1,4-diazepane framework are frequently synthesized to model the active sites of iron-containing enzymes. For example, iron(III) complexes of N,N'-bis(phenolate)-substituted 1,4-diazepane ligands, such as 1,4-bis(2-hydroxy-3,5-di-tert-butylbenzyl)-1,4-diazepane, have been isolated. rsc.org These are typically synthesized by reacting the ligand (in its deprotonated form) with an iron(III) salt like FeCl₃ in a suitable solvent. The resulting complexes, for instance [Fe(L)Cl], are characterized by methods including ESI-mass spectrometry, elemental analysis, absorption spectroscopy, and electrochemical techniques. rsc.orgresearchgate.net X-ray crystallography provides definitive structural information. rsc.orgscielo.br

Coordination Geometries and Electronic Properties of Metal Centers

The steric bulk introduced by the 2,2-dimethyl substitution, combined with the inherent flexibility of the seven-membered diazepane ring, leads to a variety of coordination geometries and electronic states.

Nickel(II) Complexes: Nickel(II) is known for its ability to adopt various coordination geometries, including octahedral, square planar, and tetrahedral, often with distinct electronic (spin) states. In the complex Ni(pyaz)₂, where 'pyaz' is 4,4-dimethyl-7-(5,5,7-trimethyl-1,4-diazepan-1-yl)-5-azaheptan-2-ol, the nickel(II) center adopts a square-planar coordination geometry. publish.csiro.au This is confirmed by X-ray diffraction, which shows the four donor atoms (N₃O) of the ligand are approximately coplanar with the metal ion. The Ni-O bond length is 190.0(6) pm, and the Ni-N distances range from 189.2(6) to 192.8(6) pm. publish.csiro.au The diazepane ring in this structure adopts a boat conformation. publish.csiro.au For related Ni(II) complexes with N,N'-bis(pyridylmethyl)-1,4-diazepane ligands, distorted octahedral geometries are common, especially with coordinating solvents or anions. rsc.orgrsc.org However, some complexes exhibit square-planar geometry, which is often associated with a low-spin (diamagnetic) state. researchgate.netnih.gov The electronic spectra of octahedral Ni(II) complexes typically display d-d transition bands characteristic of this geometry. rsc.org

Copper(II) Complexes: Copper(II) complexes commonly exhibit square pyramidal or distorted octahedral geometries due to the Jahn-Teller effect. In the dinuclear complex [Cu₂Cl₄(1,4,6-trimethyl-6-nitro-1,4-diazepane)₂], the nitro group from the ligand is involved in weak axial bonding to the copper(II) center. The electronic properties of Cu(II) complexes are often studied using EPR spectroscopy, which provides information about the geometry of the metal center and the nature of the metal-ligand bonding. researchgate.net UV-Vis spectra show characteristic broad d-d transition bands. mdpi.com

Iron Complexes: Iron(III) complexes with tetradentate bis(phenolate)diazepane ligands have been shown to adopt five-coordinate, square pyramidal geometries. For example, the single-crystal X-ray structure of [Fe(L3)Cl] (where L3 is 1,4-bis(2-hydroxy-3,5-dimethylbenzyl)-1,4-diazepane) reveals a FeN₂O₂Cl chromophore with a square pyramidal geometry (τ = 0.20). rsc.org The Fe-O bond length in this complex is 1.855 Å. rsc.org The electronic properties of these high-spin Fe(III) complexes are dominated by intense ligand-to-metal charge transfer (LMCT) bands in the visible region, specifically from the phenolate (B1203915) donors to the d-orbitals of the iron center. rsc.org The electrochemical properties, studied by cyclic voltammetry, show Fe(III)/Fe(II) redox couples whose potentials are influenced by the electronic effects of substituents on the ligand framework. rsc.org

Table 1: Selected Coordination Geometries and Bond Distances for Diazepane-Based Metal Complexes

| Complex | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Reference |

|---|---|---|---|---|

| Ni(pyaz)₂ | Ni(II) | Square-planar | Ni-O: 1.900(6) Ni-N: 1.892(6) - 1.928(6) | publish.csiro.au |

| [Fe(L3)Cl] | Fe(III) | Square pyramidal | Fe-O: 1.855 | rsc.org |

| Ni(L1)₂ | Ni(II) | Distorted square-planar | Ni-N: 1.891 - 1.946 | researchgate.netnih.gov |

Stereoelectronic Factors in Ligand Design and Metal Complexation

Stereoelectronic factors, which encompass both steric and electronic influences, are critical in the design of 2,2-dimethyl-1,4-diazepane-based ligands and dictate the properties of their metal complexes.

The gem-dimethyl group at the C2 position of the diazepane ring is a major steric determinant. It restricts the conformational flexibility of the seven-membered ring, often favoring a boat or twist-boat conformation over a chair conformation upon coordination. publish.csiro.au This steric hindrance can influence the coordination geometry around the metal ion. For instance, one side of the coordination plane in the Ni(pyaz)₂ complex is significantly crowded by axial methyl groups, which can affect the approach of additional ligands or substrates. publish.csiro.au

The electronic properties of the ligand, modulated by the substituents on the diazepane nitrogen atoms, play a crucial role in tuning the electronic properties of the metal center. For example, in Ni(II) complexes of N,N'-bis(substituted-pyridylmethyl)-1,4-diazepane ligands, introducing electron-donating or electron-withdrawing groups on the pyridine (B92270) rings alters the Lewis basicity of the donor atoms. rsc.orgrsc.org This directly impacts the redox potential of the metal center (e.g., Ni(III)/Ni(II) or Fe(III)/Fe(II) couples) and the stability of different oxidation states. rsc.orgrsc.org For instance, the Fe(III)/Fe(II) redox potential for an iron complex with a p-nitrophenolate substituted diazepane ligand is less negative compared to complexes with methyl-substituted phenolates, indicating that the electron-withdrawing nitro groups enhance the Lewis acidity of the iron(III) center. rsc.org These electronic modifications can also influence the catalytic activity of the complexes by affecting the nucleophilicity of key intermediates, such as metal-peroxo species in oxidation reactions. rsc.orgrsc.org Therefore, the interplay between the steric bulk of the 2,2-dimethyl-diazepane backbone and the electronic nature of the N-substituents provides a powerful tool for designing metal complexes with specific geometries and reactivities. rsc.org

Mechanistic Insights into Reactions Involving 2,2 Dimethyl 1,4 Diazepane Derivatives

Elucidation of Reaction Mechanisms via Computational and Experimental Approaches

The intricate pathways of chemical reactions leading to diazepane derivatives are often elucidated through a powerful combination of computational modeling and experimental verification. This dual approach provides a comprehensive picture, from transient transition states to stable final products.

Density Functional Theory (DFT) has emerged as a important computational tool for investigating reaction mechanisms in diazepine (B8756704) synthesis. ijpcbs.comtandfonline.com Theoretical studies can map potential energy surfaces, identify transition states, and calculate activation barriers, offering insights into reaction feasibility and selectivity. ijpcbs.comresearchgate.net For instance, a combined experimental and DFT study on the condensation reaction of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine with benzaldehyde (B42025) derivatives successfully elucidated the chemo-, regio-, and stereoselectivity of the process. mdpi.com DFT calculations revealed that the stability of the final product is enhanced by the formation of a conjugated double bond, which explains the experimentally observed high yield of a single isomer. mdpi.comnih.gov

Furthermore, computational methods are invaluable for understanding enzyme-catalyzed reactions. In the synthesis of chiral 1,4-diazepanes, density functional calculations and molecular dynamics simulations have provided molecular-level insights into how an enzyme's active site accommodates the substrate and facilitates the reaction. acs.orgresearchgate.net These simulations helped explain the enhanced catalytic activity of a mutated imine reductase enzyme, which showed a 61-fold increase in efficiency for producing a specific chiral 1,4-diazepane. acs.orgresearchgate.netacs.org

Experimental techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography provide tangible proof to support or refine computational hypotheses. The precise structures of reaction products, including their stereochemistry, can be unequivocally determined, confirming the outcomes predicted by theoretical models. tandfonline.comnih.gov

Stereoselective and Regioselective Transformations in Diazepane Synthesis

Controlling the three-dimensional arrangement of atoms (stereoselectivity) and the site of bond formation (regioselectivity) is paramount in modern organic synthesis, particularly for producing pharmacologically active molecules.

Stereoselective synthesis , which favors the formation of one stereoisomer over others, is crucial for obtaining enantiomerically pure diazepanes. A notable example is the biocatalytic synthesis of chiral 1,4-diazepanes through intramolecular asymmetric reductive amination. researchgate.netacs.org By using enantiocomplementary imine reductases (IREDs), researchers can selectively produce either the (R)- or (S)-enantiomer of a 1,4-diazepane derivative with very high enantiomeric excess (93% to >99%). acs.orgresearchgate.net Another strategy involves the condensation of a benzodiazepine (B76468) derivative with various aldehydes, which proceeds with complete stereoselectivity to yield only the (E)-isomer. mdpi.comnih.gov This outcome is driven by the greater thermodynamic stability of the resulting conjugated system. nih.gov

Regioselective transformations ensure that reactions occur at a specific position on a molecule when multiple reactive sites are available. The synthesis of diazepine derivatives often involves reactions where regiocontrol is key. For example, a palladium(II)-catalyzed [5+2] annulation of o-indoloanilines with internal alkynes has been developed for the efficient and regioselective construction of 1,2-fused indole-diazepines. researchgate.net Similarly, a multicomponent [4+2+1] domino cyclization provides a chemo- and regioselective route to spiro-substituted benzo[b]furo[3,4-e] researchgate.netCurrent time information in Colombo, LK.diazepine derivatives without the need for metal promoters. rsc.org Divergent synthesis strategies also highlight the importance of regioselectivity, where changing the substrate, such as moving from an aliphatic 1,3-diamine to 2-aminobenzylamine, redirects the cyclization to produce different heterocyclic cores (tetrahydro-1H-1,4-diazepin-2-ones versus 5H-1,4-benzodiazepines). acs.org

Role of Catalysts in Modulating Reaction Pathways

Catalysts are fundamental in the synthesis of diazepane derivatives, as they can dramatically alter reaction rates and, more importantly, control reaction pathways to favor desired products. A wide array of catalysts, from simple acids to complex transition metal systems and enzymes, have been employed.

Acid catalysts , particularly solid acids, offer advantages in terms of handling, recovery, and environmental impact. Keggin-type heteropolyacids (HPAs) have proven to be highly efficient for synthesizing 1,4-diazepine and 1,5-benzodiazepine derivatives. semanticscholar.orgnih.gov Their strong Brønsted acidity facilitates the condensation reactions of ketimine intermediates with aldehydes. nih.gov Studies have shown that the catalytic activity of HPAs can be tuned by altering their composition; for example, substituting molybdenum atoms with vanadium can decrease reaction times and improve yields. semanticscholar.orgnih.gov

Transition metal catalysts , especially palladium, are exceptionally versatile in forging new bonds to construct the diazepine core. mdpi.comunimi.it Palladium catalysts can mediate a variety of transformations, including intramolecular N-arylation (Buchwald-Hartwig amination), C-H activation, and domino processes. mdpi.comunimi.it For instance, a palladium-catalyzed domino reaction involving N-arylation, C-H activation, and aryl-aryl bond formation can build complex polycyclic diazepine systems from linear amides. mdpi.com In a remarkable example of pathway modulation, the choice between a palladium or copper catalyst can lead to two completely different heterocyclic scaffolds from the same starting material. acs.org Palladium acetate (B1210297) triggers a domino process to form a dihydroazaphenanthrene, while copper iodide promotes a simpler intramolecular N-arylation to yield a 1,4-benzodiazepine-2,5-dione. acs.org

Biocatalysts (enzymes) represent a green and highly selective alternative for synthesizing chiral diazepanes. mdpi.com Imine reductases (IREDs) have been successfully used for the intramolecular asymmetric reductive amination of aminoketones to produce chiral 1,4-diazepanes. acs.orgresearchgate.net This biocatalytic route avoids the use of expensive and toxic transition metals and provides exquisite stereocontrol, which is often difficult to achieve with conventional chemical catalysts. researchgate.netmdpi.com The ability to engineer these enzymes through mutagenesis further enhances their efficiency and substrate scope. researchgate.netacs.org

Advanced Applications in Catalysis and Supramolecular Chemistry

Catalytic Applications of 2,2-Dimethyl-1,4-diazepane-Derived Complexes

Research into the catalytic activity of metal complexes derived specifically from the 2,2-Dimethyl-1,4-diazepane ligand is not documented in the reviewed literature for the applications listed below. Studies in these areas tend to utilize other derivatives of the 1,4-diazepane core, such as those with N-aryl or N-alkyl substituents, or those unsubstituted on the carbon backbone of the diazepine (B8756704) ring.

Carbon Dioxide Fixation and Conversion into Organic Carbonates

No specific research findings, data tables, or detailed discussions concerning the use of 2,2-Dimethyl-1,4-diazepane complexes in the catalytic fixation of carbon dioxide or its conversion into organic carbonates could be retrieved from the available scientific literature.

Alkane Hydroxylation and Olefin Epoxidation Reactions

There is no available data or published research detailing the application of 2,2-Dimethyl-1,4-diazepane -derived catalysts for alkane hydroxylation or olefin epoxidation reactions.

Supramolecular Assemblies and Potential in Materials Science

The potential of 2,2-Dimethyl-1,4-diazepane as a building block in supramolecular chemistry and materials science has not been specifically explored in the reviewed academic and scientific publications. The gem-dimethyl group at the C2 position would be expected to introduce significant steric hindrance and enforce a particular conformation on the seven-membered ring, which could be a valuable attribute in designing specific molecular architectures. However, studies exploiting these features for the applications below have not been reported.

Design of Molecular Scaffolds for Defined Topologies

No literature was found that describes the design or synthesis of molecular scaffolds with defined topologies based on the 2,2-Dimethyl-1,4-diazepane structure.

Exploration in the Development of New Polymeric Structures and Supramolecular Systems

There are no published reports on the use of 2,2-Dimethyl-1,4-diazepane in the development of new polymeric or supramolecular systems.

Emerging Research Frontiers and Future Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of the 1,4-diazepane core and its derivatives is an area of continuous innovation, driven by the need for more efficient, cost-effective, and environmentally benign processes. jocpr.comgrowingscience.com Traditional methods are often being replaced by novel strategies that offer higher yields, milder reaction conditions, and simpler isolation procedures. growingscience.com

A significant trend is the development of one-pot, multi-component reactions. For instance, a novel one-pot, pseudo-five-component synthesis has been described for creating complex tetrahydro-1H-1,4-diazepine derivatives from simple starting materials in an aqueous medium at room temperature. acs.org Domino processes, which involve sequential reactions where the subsequent transformation occurs on the product of the previous step, are also gaining traction. One such method allows for the synthesis of 1,4-diazepanes from simple 1,2-diamines and alkyl 3-oxohex-5-enoates, often without the need for a solvent. acs.org

"Green chemistry" principles are increasingly being integrated into synthetic protocols. euacademic.org This includes the use of eco-friendly solvents like aqueous ethanol (B145695) or glycol and the development of reusable, heterogeneous catalysts. euacademic.orgrsc.org For example, graphite (B72142) oxide, derived from inexpensive graphite powder, has been successfully employed as a green carbocatalyst for the one-pot synthesis of spirodibenzo vulcanchem.comacs.orgdiazepine (B8756704) derivatives. rsc.org Similarly, heteropolyacids (HPAs) have been shown to be efficient and recyclable catalysts for producing various 1,4-diazepine and 1,5-benzodiazepine derivatives. researchgate.netmdpi.com These catalysts possess strong Brønsted acidity, which facilitates the cyclization reactions necessary to form the diazepine ring. researchgate.netmdpi.com The use of such catalysts not only aligns with green chemistry principles by reducing waste but can also significantly shorten reaction times and improve yields. growingscience.comresearchgate.net

| Synthetic Strategy | Key Features | Catalyst/Reagent Example | Reference |

|---|---|---|---|

| One-Pot Multi-Component Reaction | High efficiency, atom economy, synthesis of complex molecules from simple inputs. | p-Toluenesulfonic acid in aqueous medium | acs.org |

| Domino Process (aza-Nazarov/aza-Michael) | Step- and atom-economical, often solvent-free. | In situ generation of aza-Nazarov reagent | acs.org |

| Green Heterogeneous Catalysis | Environmentally benign, mild conditions, reusable catalyst. | Graphite Oxide (GO) | rsc.org |

| Heteropolyacid (HPA) Catalysis | High yields, short reaction times, reusable bifunctional catalyst. | Keggin-type HPAs (e.g., H₃PW₁₂O₄₀) | researchgate.netmdpi.com |

| Green Protocol in Glycol | Eco-friendly solvent, reduced reaction time, simple procedure. | Potassium hydroxide (B78521) (KOH) | euacademic.org |

Advanced Computational Approaches for Predictive Modeling and Design

Computational chemistry has become an indispensable tool for investigating the properties of diazepine derivatives and guiding the design of new molecules. vietnamjournal.ru Techniques such as Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) analysis provide deep insights into molecular structure, stability, and potential biological interactions. bohrium.comnih.govresearchgate.net

DFT calculations are widely used to optimize molecular geometries and predict the conformational preferences of the flexible seven-membered diazepane ring. nih.goviucr.orgiucr.org For many 1,4-diazepane derivatives, the ring adopts a stable chair conformation to minimize steric strain. nih.goviucr.orgvulcanchem.com DFT can also be used to calculate electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the chemical reactivity of a molecule. iucr.orgiucr.org

Molecular docking simulations are employed to predict how diazepine-based ligands might bind to biological targets, such as receptors or enzymes. bohrium.comnih.goviucr.org For example, a study on 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one used molecular docking to evaluate its interaction with the human oestrogen receptor, revealing a good binding score. nih.goviucr.org These simulations help in understanding the binding mechanisms and identifying key structural features necessary for potent activity. bohrium.comresearchgate.net This predictive power is essential in the early stages of drug discovery for screening large libraries of compounds and prioritizing candidates for synthesis and testing. vietnamjournal.ru

Hirshfeld surface analysis is another powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.goviucr.orgiucr.org This analysis helps in understanding how non-covalent interactions, such as hydrogen bonds and C–H···π interactions, stabilize the crystal structure, which in turn influences the physical properties of the compound. nih.govvulcanchem.com

| Computational Method | Application for Diazepane Systems | Key Insights Provided | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization, conformational analysis, electronic properties. | Predicts stable conformations (e.g., chair), HOMO-LUMO energy gaps, chemical reactivity. | vulcanchem.comnih.goviucr.orgiucr.org |

| Molecular Docking | Predicting binding modes and affinities with biological targets. | Identifies potential protein interactions and guides lead optimization. | bohrium.comnih.goviucr.org |

| QSAR Analysis | Relating chemical structure to biological activity. | Develops predictive models for designing new potent compounds. | bohrium.comresearchgate.netbohrium.com |

| Hirshfeld Surface Analysis | Analysis of intermolecular interactions in crystal packing. | Quantifies contributions of hydrogen bonds and other weak forces to crystal stability. | nih.goviucr.orgvulcanchem.com |

| Molecular Dynamics (MD) Simulation | Investigating the stability and dynamics of ligand-receptor complexes. | Confirms stability of binding modes predicted by docking. | bohrium.comresearchgate.net |

Expansion of Catalytic and Supramolecular Applications Based on the Diazepane Scaffold

The unique structural and electronic properties of the 1,4-diazepane ring make it an attractive scaffold for applications in catalysis and supramolecular chemistry. acs.orgacs.org The nitrogen atoms within the ring can act as coordination sites for metal ions, allowing for the design of novel catalysts and functional materials.

In catalysis, diazepane-based ligands can be used to create metal complexes with specific catalytic activities. acs.orguniv-artois.fr For example, diazepane-based 3N ligands have been shown to facilitate catalytic fixation processes. acs.org The conformational flexibility and chirality that can be introduced into the diazepane scaffold allow for the fine-tuning of the catalyst's environment, potentially leading to high selectivity and efficiency in chemical transformations. Researchers are exploring the use of these scaffolds in a variety of catalytic systems, including those for hydrogenation and hydroformylation reactions. univ-artois.fr

Supramolecular chemistry, which focuses on non-covalent interactions, offers another exciting frontier for the diazepane scaffold. acs.orgfortunejournals.com The diazepane ring can be incorporated into larger molecular hosts designed for molecular recognition or as building blocks for self-assembling systems. acs.orgescholarship.org These assemblies can form complex architectures like cages or polymers through interactions such as hydrogen bonding and π-π stacking. acs.orgnih.gov Such supramolecular structures have potential applications in areas like drug delivery, where they can encapsulate guest molecules, and in the development of "smart" materials that respond to external stimuli. fortunejournals.com The design of well-defined molecular scaffolds is crucial for creating these complex functional systems. mdpi.com

| Application Area | Role of the Diazepane Scaffold | Example/Concept | Reference |

|---|---|---|---|

| Homogeneous Catalysis | Acts as a ligand to coordinate with metal centers (e.g., Pt, Pd, Rh). | Diazepane-based phosphine (B1218219) ligands for hydroformylation or hydrogenation. | univ-artois.fr |

| Heterogeneous Catalysis | Incorporated into solid supports or used as a base for catalyst synthesis. | Use of 1,5-benzodiazepines with catalysts like silica-alumina or heteropolyacids. | researchgate.netchemrevlett.com |

| Supramolecular Assembly | Serves as a building block for constructing larger, non-covalently linked structures. | Formation of dimers and polymers through intermolecular hydrogen bonds. | nih.gov |

| Host-Guest Chemistry | Forms part of a larger host molecule capable of encapsulating smaller guest molecules. | Platinum(II)-based host-guest coordination-driven supramolecular co-assembly. | acs.org |

| Nanocatalysis | Incorporation of catalytically active sites into self-assembled diazepane-based structures. | Designing recoverable and recyclable nanocatalysts for green chemistry applications. | fortunejournals.com |

Q & A

Q. Optimization Strategies :

- Solvent choice (polar aprotic solvents enhance cyclization efficiency).

- Catalyst screening (e.g., Pd/C vs. Raney Nickel for selectivity).

- Purity assessment via GC-MS or HPLC to identify byproducts .

How can the stereochemical and structural properties of 2,2-Dimethyl-1,4-diazepane be characterized?

Q. Methodology :

- NMR Spectroscopy : H and C NMR to confirm ring conformation and methyl group positions. NOESY can resolve stereochemical ambiguities .

- X-ray Crystallography : For absolute configuration determination, particularly if chiral centers are present .

- Computational Modeling : MP2/DFT calculations to predict bond angles and compare with experimental data (e.g., cyclohexane-derived analogs) .

Q. Challenges :

- Distinguishing between chair and boat conformations in solution-phase NMR.

- Handling hygroscopic samples for crystallography .

What structure-activity relationships (SAR) govern the biological activity of 2,2-Dimethyl-1,4-diazepane derivatives?

Q. Key Findings :

- Alkyl Chain Impact : Longer chains (e.g., hexadecyl in 1,4-Dihexadecyl-diazepane) enhance membrane permeability but reduce solubility .

- Methyl Substitution : 2,2-Dimethyl groups increase steric hindrance, potentially reducing off-target binding compared to unsubstituted analogs .

Q. Experimental Design :

- Compare IC values against biological targets (e.g., ion channels) for analogs with varying substituents.

- Use molecular docking to predict binding affinity changes due to methyl groups .

| Compound | Substituents | Biological Activity (IC, nM) |

|---|---|---|

| 1,4-Dimethyl-1,4-diazepane | Short alkyl chains | 1200 (Anxiolytic activity) |

| 2,2-Dimethyl-1,4-diazepane | Steric hindrance | Under investigation |

| 1,4-Dihexadecyl-diazepane | Long hydrophobic chains | 850 (Membrane disruption) |

How does 2,2-Dimethyl-1,4-diazepane interact with neurological targets, and what mechanisms underlie its effects?

Q. Mechanistic Insights :

- Calcium Channel Modulation : Analogous to (R)-1-benzyl-5-methyl-1,4-diazepane, the methyl groups may stabilize interactions with voltage-gated Ca channels, altering ion flux .

- Receptor Binding : Diazepanes often target GABA receptors; steric effects from 2,2-dimethyl groups could reduce affinity compared to benzyl-substituted derivatives .

Q. Methodology :

- Patch-clamp electrophysiology to assess ion channel activity.

- Radioligand displacement assays using H-labeled diazepam .

How can computational models predict the reactivity and stability of 2,2-Dimethyl-1,4-diazepane?

Q. Approaches :

Q. Case Study :

- MP2 calculations on germacyclohexane analogs revealed flattened ring conformations due to substituent effects, guiding predictions for 2,2-dimethyl analogs .

How should researchers resolve contradictions in reported biological activities of diazepane derivatives?

Q. Analysis Framework :

Variable Substitutents : Compare studies using analogs with identical substituents (e.g., methyl vs. benzyl groups) .

Assay Conditions : Control for pH, solvent (DMSO vs. aqueous), and cell line variability.

Data Normalization : Express activity relative to a common reference standard (e.g., diazepam for GABA assays) .

Example :

Discrepancies in anxiolytic activity between 1,4-dimethyl and 2,2-dimethyl analogs may arise from differences in blood-brain barrier penetration, requiring in vivo validation .

What advanced handling protocols are recommended for 2,2-Dimethyl-1,4-diazepane in air-sensitive reactions?

Q. Best Practices :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。